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Compound of Interest

Compound Name: 2-Picoline-d7
CAS No.: 93951-93-0
Cat. No.: B165403
. J

In the landscape of pharmaceutical development and analytical chemistry, precision and
accuracy are paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that
enable researchers to achieve this required level of certainty. 2-Picoline-d7, the deuterated
analogue of 2-picoline, serves as a prime example of a SIL compound that provides significant
advantages in quantitative analysis. The substitution of seven hydrogen atoms with deuterium
imparts a mass shift without significantly altering the compound's chemical properties. This
subtle yet critical modification makes 2-Picoline-d7 an ideal internal standard for mass
spectrometry-based assays, crucial for pharmacokinetic, drug metabolism, and environmental
monitoring studies. This guide provides a comprehensive overview of the core physical and
spectroscopic characteristics of 2-Picoline-d7, offering both foundational data and the causal
reasoning behind its application.

Section 1: Core Physical and Molecular Properties

The introduction of deuterium atoms results in a notable increase in molecular weight and
density compared to the parent compound, 2-picoline. While properties like boiling point,
melting point, and solubility are not expected to change dramatically, the difference in mass is
the cornerstone of its utility. These fundamental properties are summarized below.
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2-Picoline (Parent 2-Picoline-d7 Rationale for
Property L
Compound) (Deuterated) Significance
Ensures correct
o o compound
o-Picoline, 2- o-Picoline-d7, 2- ) o
Synonyms o o identification across
Methylpyridine Methylpyridine-d7 ]
literature and
databases.
Colorless to faintly o Visual confirmation of
Appearance o Colorless Liquid ) )
yellow liquid[1] material purity.
Important for safe
Strong, unpleasant, Strong, unpleasant, )
Odor o S handling and
pyridine-like[1][2] pyridine-like -
recognition.
Unique identifier for
CAS Number 109-06-8[1][2] 93951-93-0[3] substance registration

and tracking.

Chemical Formula

CeH7N[1][2]

CeD7N

Defines the elemental

composition.

The +7 Da mass shift

is fundamental for its

Molecular Weight 93.13 g/mol [1][2] 100.17 g/mol [3][4] ]
use as an internal
standard in MS.
The increased mass
) 0.944 g/mL at 20-25 ) ]
Density . 1.026 g/mL at 25 °C of deuterium results in
ClLI2] . .
a higher density.
Isotope effects on
N ) Expected to be very N )
Boiling Point 128-129 °C[1][2][5] o o boiling point are
similar to 2-Picoline ) o
typically minimal.
Isotope effects on
] ] Expected to be very ) ]
Melting Point -70 °C[1][5] melting point are

similar to 2-Picoline

typically minimal.

Solubility in Water Miscible[1][2][5] Miscible Deuteration does not
significantly alter
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polarity or hydrogen
bonding capability.

A key parameter for
Refractive Index n20/D 1.496][2] n20/D 1.498[4] quality control and
identity confirmation.

Section 2: Spectroscopic Sighature and
Characterization

The definitive identification of 2-Picoline-d7 and the confirmation of its isotopic purity rely on a
combination of spectroscopic techniques. Each method provides a unique piece of the puzzle,
leveraging the physical differences between hydrogen and deuterium.

Mass Spectrometry (MS)

Expert Insight: For a deuterated standard, the most critical initial check is the confirmation of
the mass shift. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for
this, as it also provides an assessment of chemical purity by separating volatile impurities. The
electron ionization (El) fragmentation pattern is also expected to be similar to the unlabeled
standard, with fragments shifted by the corresponding number of deuterium atoms.

Workflow for Identity and Purity Confirmation via GC-MS
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Caption: Workflow for GC-MS analysis of 2-Picoline-d7.
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Step-by-Step Protocol for GC-MS Analysis:

o Preparation: Prepare a 1 mg/mL stock solution of 2-Picoline-d7 in dichloromethane (DCM).
Create a working solution by diluting 1:100 in DCM.

e Instrumentation: Use a standard GC-MS system equipped with a non-polar column (e.g.,
DB-5ms).

e GC Method:
o Injector Temperature: 250°C
o Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 20°C/min.
o Carrier Gas: Helium at a constant flow of 1 mL/min.
e MS Method:
o lon Source: Electron lonization (El) at 70 eV.
o Scan Range: m/z 35-200.

e Analysis: Inject 1 pL of the working solution. The resulting chromatogram should show a
single major peak. The mass spectrum for this peak must show a molecular ion ([M]*) at m/z
100, confirming the incorporation of seven deuterium atoms (93 + 7 = 100).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is arguably the most powerful tool for confirming the positions of isotopic
labels. In 1H NMR, the complete absence of signals corresponding to the aromatic and methyl
protons is the primary indicator of successful, high-level deuteration. Conversely, 13C NMR
provides a detailed view of the carbon skeleton, where each deuterated carbon will appear as a
multiplet (typically a triplet for -CD) due to C-D coupling, with a slight upfield shift compared to
the non-deuterated analogue.

Step-by-Step Protocol for tH NMR Analysis:
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e Preparation: Dissolve ~5-10 mg of 2-Picoline-d7 in ~0.6 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs). Add a small amount of Tetramethylsilane (TMS) as an internal

reference (0 ppm).
e Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

e Interpretation: The spectrum should be devoid of signals in the aromatic region (~7.0-8.5
ppm) and the methyl region (~2.5 ppm) that are characteristic of 2-picoline. The only
significant peaks should be the residual solvent peak (e.g., 7.26 ppm for CDCI3) and TMS at
0 ppm. The presence of small peaks in the characteristic regions would indicate incomplete
deuteration, the level of which can be quantified by integration against the internal standard.

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is used to probe the vibrational frequencies of chemical bonds.
The C-D bond is weaker and involves a heavier atom than the C-H bond. Consequently, C-D
stretching and bending vibrations appear at significantly lower frequencies (wavenumbers) than
their C-H counterparts. This predictable shift provides another layer of confirmation for
deuteration.

e C-H Stretch (Aromatic & Aliphatic): Typically ~2900-3100 cm~1

o Expected C-D Stretch: Typically ~2100-2300 cm~1

Section 3: Application in a Drug Development
Context

Trustworthiness: The fundamental principle behind using a SIL internal standard is that it
behaves virtually identically to the analyte during the entire analytical process—extraction,
chromatography, and ionization. This co-elution and similar ionization response corrects for
sample-to-sample variability and matrix effects, which is why regulatory agencies consider it
the gold standard for quantitative bioanalysis.

Workflow: Quantification of a Fictional Drug Metabolite (2-Picoline) in Plasma
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Caption: Use of 2-Picoline-d7 as an internal standard in a bioanalytical workflow.
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Section 4: Safety, Handling, and Storage

2-Picoline-d7 shares the same chemical reactivity and hazards as its non-deuterated parent
compound. It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.

[316]1[7]

Hazard Category Description Precautionary Measures

Keep away from open flames,

N Flammable liquid and vapor.[6]  sparks, and heat. Use
Flammability

[7] Flash point of 26°C.[5] explosion-proof electrical
equipment.[5]
Wear protective gloves,
Toxic in contact with skin; clothing, and eye/face
Toxicity Harmful if swallowed or protection. Use only in a well-
inhaled.[6][7] ventilated area or with a fume
hood.
Avoid contact with skin and
o Causes skin corrosion and eyes. In case of contact, rinse
Corrosivity ) ) ) )
serious eye damage. immediately with plenty of
water.
Store at room temperature o
] ) Ensure the container is tightly
away from light and moisture. )
] ] closed and stored in a
Storage [3][6] Keep in a fireproof, well- )
) designated flammables
sealed container separated )
] cabinet.
from oxidants.[5]
Conclusion

2-Picoline-d7 is more than just a heavier version of 2-picoline; it is a high-precision tool
engineered for analytical certainty. Its physical characteristics, defined by the mass increase
from deuterium labeling, are directly leveraged in its spectroscopic signature and its
application. Understanding these core properties—from its molecular weight and density to its
unique NMR and MS profiles—is essential for researchers in drug development and related
fields to ensure the integrity, accuracy, and reproducibility of their quantitative data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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